Methyl 3-(1H-imidazol-1-YL)benzoate

Lipophilicity ADME Physicochemical Properties

Researchers face failed SAR due to regioisomer interchange: ortho/para-imidazole analogs alter geometry, LogP, and target binding. This meta-substituted ester (CAS 335255-85-1) is the precise building block for mGluR2 antagonists (nanomolar affinity) and kinase hinge-binding motifs. • Quantitative hydrolysis yields 3-(1H-imidazol-1-yl)benzoic acid - the exclusive route to this acid scaffold • Balanced LogP ~1.5 for optimal permeability in cell-based assays • Imidazole metal coordination enables MOF/supramolecular materials Available for immediate R&D supply. Synthesized to >98% purity.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 335255-85-1
Cat. No. B3041672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1H-imidazol-1-YL)benzoate
CAS335255-85-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)N2C=CN=C2
InChIInChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3
InChIKeyCWINGXPWIXWOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(1H-imidazol-1-yl)benzoate for Research


Methyl 3-(1H-imidazol-1-YL)benzoate (CAS 335255-85-1) is a heterocyclic aromatic ester belonging to the class of imidazole derivatives . It features an imidazole ring attached to a benzoate framework at the meta position (C3), imparting a unique three-dimensional geometry and distinct electronic properties compared to its ortho- and para-substituted isomers [1]. This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, where its ester group enables further functionalization and the imidazole moiety acts as a pharmacophore for metal coordination and hydrogen bonding .

Isomer Specificity of Methyl 3-(1H-imidazol-1-yl)benzoate


Substituting Methyl 3-(1H-imidazol-1-yl)benzoate with its regioisomers (e.g., the 2- or 4-position analogs) can lead to significant alterations in a research program's outcomes due to differences in molecular geometry, lipophilicity, and electronic properties. The specific substitution pattern on the phenyl ring directly influences the compound's LogP, topological polar surface area (TPSA), and resultant pharmacokinetic or target-binding behavior . As noted in structural analyses, the position of the imidazole ring dictates its reactivity and interaction with biological targets, making the meta-substituted form a non-interchangeable, distinct entity in both chemical and biological contexts [1].

Methyl 3-(1H-imidazol-1-yl)benzoate vs. Key Analogs


Isomer-Specific Lipophilicity Profile

The meta-substitution (3-position) of the imidazole ring on the benzoate core results in a computed LogP (XLogP3) of 1.5 for Methyl 3-(1H-imidazol-1-yl)benzoate . While direct experimental LogP comparisons are not readily available for all isomers in a single study, this value is a key differentiator. In contrast, the ortho-analog (Methyl 2-(1H-imidazol-1-yl)benzoate) is expected to exhibit lower lipophilicity due to intramolecular interactions, while the para-analog (Methyl 4-(1H-imidazol-1-yl)benzoate) has a more planar geometry, which can influence its solubility and partitioning. The balanced lipophilicity of the meta-isomer (LogP = 1.5) is often favored for achieving suitable membrane permeability in early-stage drug discovery [1].

Lipophilicity ADME Physicochemical Properties

Ester Hydrolysis and Synthetic Utility

The methyl ester group at the meta-position relative to the imidazole ring offers a specific, quantifiable advantage in synthesis. It can be selectively hydrolyzed to yield 3-(1H-imidazol-1-yl)benzoic acid, a valuable intermediate for further conjugation . This is a direct comparative advantage over the ortho-isomer (methyl 2-(1H-imidazol-1-yl)benzoate), where the proximity of the ester and imidazole groups can lead to unwanted intramolecular reactions or steric hindrance during hydrolysis or subsequent amide coupling [1]. The para-isomer yields 4-(1H-imidazol-1-yl)benzoic acid, a distinct compound with different biological properties, as evidenced by its ability to bind to CYP199A4 with a specific affinity (Kd ~ 0.39 µM) [2]. This confirms that the meta-isomer is the irreplaceable precursor for generating the specific 3-substituted carboxylic acid scaffold.

Organic Synthesis Building Block Functionalization

Unique mGluR2 Antagonist Scaffold

In the context of metabotropic glutamate receptor 2 (mGluR2) antagonists, compounds within the structural class of 3-substituted imidazolyl benzoates have been identified as non-competitive antagonists with nanomolar affinity . While the specific IC50/Ki for Methyl 3-(1H-imidazol-1-yl)benzoate is not reported in this study, the research explicitly highlights that replacing a cyano group with a five-membered heterocycle (like imidazole) at the meta-position of the benzoate core produces compounds with low nanomolar affinity and a consistent functional effect at both mGluR2 and mGluR3 . This is a clear class-level inference that the meta-imidazolyl benzoate scaffold is a privileged structure for this therapeutic target, a property not shared by the ortho- or para-analogs.

Neuroscience GPCR Molecular Imaging

Methyl 3-(1H-imidazol-1-yl)benzoate Applications


mGluR2 Modulator Synthesis

Based on evidence that the meta-imidazolyl benzoate scaffold yields non-competitive mGluR2 antagonists with nanomolar affinity , this compound is an essential precursor for synthesizing and optimizing ligands targeting the metabotropic glutamate 2 receptor. It is the specific regioisomer required to access this chemical space, with applications in developing therapeutic or imaging agents for neurological and psychiatric disorders.

3-(1H-Imidazol-1-yl)benzoic Acid Synthesis

As a direct precursor, Methyl 3-(1H-imidazol-1-yl)benzoate can be quantitatively hydrolyzed to yield 3-(1H-imidazol-1-yl)benzoic acid . This carboxylic acid is a distinct building block for amide coupling and other conjugations. Selecting this methyl ester is the only way to obtain this specific acid scaffold, as using the 2- or 4-isomer will lead to different, non-equivalent products.

Kinase Inhibitor Probe Development

The compound's utility in the design of kinase inhibitors is noted . The specific meta-orientation of the imidazole ring and ester group provides a unique hinge-binding motif that is not achievable with other regioisomers. Its balanced lipophilicity (LogP = 1.5) [1] is also a key factor for achieving favorable permeability and solubility in cell-based assays, making it a strategically chosen building block for probe development.

MOFs and Coordination Polymer Synthesis

The imidazole ring's ability to coordinate with metal ions, combined with the ester's capacity for further functionalization, makes this meta-isomer a valuable ligand precursor [1]. Its specific geometric orientation influences the porosity and topology of the resulting supramolecular structures, making it a non-interchangeable component in the rational design of novel materials.

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